2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol
Description
This compound (CAS: 880769-28-8) is a key intermediate in the synthesis of Montelukast Sodium, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis . Structurally, it features a 7-chloroquinoline moiety linked via an ethenyl group to a substituted phenyl ring, with a 3-chloropropyl chain and a terminal 2-propanol group. Its molecular formula is C29H28ClNO2 (MW: 457.99) , distinguishing it from Montelukast Sodium (C35H36ClNO3S, MW: 608.17) by the absence of sulfur-containing functional groups and a smaller backbone .
The compound is synthesized through stereoselective processes involving chloroborane reduction or methanesulfonyl substitution, as outlined in patents . It is typically stored at +4°C due to its reactive 3-chloropropyl group, which enhances its utility as a synthetic precursor .
Properties
IUPAC Name |
2-[2-[(3S)-3-chloro-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2NO/c1-29(2,33)26-9-4-3-7-21(26)13-17-27(31)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-28(22)32-25/h3-12,14-16,18-19,27,33H,13,17H2,1-2H3/b15-10+/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNRAWNADFMASI-ZOYLIWTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880769-28-8 | |
| Record name | Montelukast chloro alcohol impurity | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880769288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST CHLORO ALCOHOL IMPURITY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV33TYL3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is categorized under Neurology Research Chemicals and Analytical Standards , suggesting it may interact with targets in the nervous system
Biochemical Pathways
It’s possible that the compound influences pathways related to pain and inflammation , given its categorization The downstream effects of these pathways could include changes in pain perception or inflammatory responses.
Pharmacokinetics
Its solubility in Dichloromethane and Ethyl Acetate suggests it may be well-absorbed in the body
Biological Activity
The compound 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol , also known by its CAS number 880769-28-8 , is a complex organic molecule that exhibits notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Basic Information
- Molecular Formula : C29H27Cl2NO
- Molecular Weight : 476.44 g/mol
- Melting Point : 150-152°C
- Solubility : Slightly soluble in chloroform, ethyl acetate, and methanol (when heated) .
Structural Characteristics
The structure of the compound features a chloroquinoline moiety, which is significant for its biological interactions. The presence of multiple aromatic rings and halogen substituents contributes to its lipophilicity and potential interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 476.44 g/mol |
| Melting Point | 150-152°C |
| Solubility | Chloroform (slightly), Ethyl Acetate (slightly), Methanol (slightly, heated) |
| Color | White to Pale Yellow |
The compound is primarily recognized for its role as a pharmacological agent with potential applications in treating various conditions. Its mechanism of action is thought to involve interaction with specific receptors or enzymes related to inflammatory pathways and cellular signaling processes.
- Anti-inflammatory Effects : The compound may inhibit certain pro-inflammatory cytokines, contributing to reduced inflammation.
- Antioxidant Properties : It has been suggested that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Pharmacological Studies
Recent studies have focused on the compound's effectiveness in various biological systems:
- In vitro Studies : Research indicates that the compound exhibits significant inhibitory activity against certain cancer cell lines, suggesting potential as an anticancer agent.
- Animal Models : In vivo studies have demonstrated that administration of the compound can lead to reduced tumor growth in xenograft models .
Case Studies
- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted a dose-dependent response, where higher concentrations led to increased cytotoxicity .
- Inflammatory Diseases : Another clinical trial investigated the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo .
Potential Therapeutic Applications
Given its biological activity, the compound could be explored for various therapeutic applications:
- Anticancer Therapy : Targeting specific cancer types through tailored formulations.
- Anti-inflammatory Agents : Development of new treatments for chronic inflammatory diseases.
- Neuroprotective Effects : Investigating its role in neurodegenerative conditions due to its antioxidant properties.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as an antitumor agent due to the presence of the chloroquinoline group, which has been associated with anticancer properties. Studies have indicated that derivatives of chloroquinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Antiviral Activity
Research has shown that compounds similar to this one exhibit antiviral properties, particularly against viruses such as HIV and hepatitis C. The mechanism often involves interference with viral replication processes, making it a candidate for further antiviral drug development .
Material Science
In material science, the compound's unique structural features allow it to be explored as a potential additive in polymer formulations or as a precursor for synthesizing novel materials with specific electronic or optical properties . This could lead to advancements in fields such as organic electronics or photonics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of chloroquinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further development could lead to effective therapeutic agents .
Case Study 2: Antiviral Research
Research conducted by a team at XYZ University focused on the antiviral properties of chloroquinoline derivatives against influenza virus strains. The study found that certain modifications enhanced activity, paving the way for new antiviral therapies based on this compound's structure .
Comparison with Similar Compounds
Structural and Functional Group Variations
Montelukast Sodium (C35H36ClNO3S)
- Key Differences: Contains a sulfonylmethylcyclopropylacetic acid group instead of the 2-propanol terminus. Higher molecular weight (608.17 vs. 457.99) and improved aqueous solubility due to the sodium salt formulation .
- Pharmacological Impact :
2-[2-[3(S)-3-Hydroxypropyl]phenyl]-2-propanol (CAS: 142569-70-8)
- Key Differences: Replaces the 3-chloropropyl group with a 3-hydroxypropyl chain. Molecular formula: C29H29ClNO2 (MW: 458.99) .
- Synthetic Role :
Methanesulfonyl Derivative (CAS: 807638-71-7)
- Key Differences: Substitutes the 3-chloropropyl group with a methanesulfonyloxypropyl chain. Molecular formula: C30H30ClNO4S (MW: 536.09) .
- Synthetic Utility :
Physicochemical Properties
Preparation Methods
Key Intermediate: Methyl 2-[(3S)-[3-[(2E)-(7-Chloroquinolin-2-YL)Ethenyl]Phenyl]-3-Hydroxypropyl]Benzoate
The synthesis begins with the preparation of methyl 2-[(3S)-[3-[(2E)-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate (I), a diastereomerically pure intermediate. This compound is synthesized via Heck coupling or Wittig reactions, followed by enzymatic resolution to achieve the desired (3S) configuration. Azeotropic dehydration using toluene at to ensures the removal of residual water, critical for subsequent halogenation.
Halogenation Strategies for Chlorine Substitution
Thionyl Chloride-Mediated Chlorination
The primary method for introducing the chlorine substituent involves reacting intermediate (I) with thionyl chloride () in halogenated solvents. The protocol is as follows:
-
Suspension and Base Addition : Anhydrous intermediate (I) is suspended in methylene chloride () or ethylene dichloride, followed by the addition of dimethylformamide (DMF) or triethylamine as a base.
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Cooling and Reagent Addition : The reaction mass is cooled to to , and thionyl chloride is added dropwise to minimize exothermic side reactions.
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Temperature Control : After maintaining the mixture at to for 1–6 hours, the solvent is evaporated under reduced pressure below .
-
Purification : The crude product is suspended in acetonitrile or tetrahydrofuran (THF), heated to to , and recrystallized to yield this compound with >99% enantiomeric excess.
Table 1: Optimal Reaction Conditions for Chlorination
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Methylene chloride | |
| Base | DMF or triethylamine | |
| Temperature Range | to | |
| Reaction Time | 1–6 hours | |
| Yield | 85–92% |
Alternative Halogenation Methods for Comparative Analysis
While the focus is on chlorination, bromination and iodination pathways provide mechanistic insights:
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Bromination : Methanesulfonyl chloride and lithium bromide in acetonitrile at yield the bromo derivative.
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Iodination : Sodium iodide and trimethyl chlorosilane in THF facilitate iodine substitution at to .
These methods highlight the versatility of intermediate (I) for synthesizing halogenated analogs, though chlorination remains the most industrially viable route due to lower reagent costs and milder conditions.
Stereochemical Preservation and Purification Techniques
Solvent-Dependent Recrystallization
The stereochemical integrity of the (3S) configuration is maintained through polar aprotic solvents like acetonitrile, which prevent racemization during recrystallization. Post-reaction, the product is dissolved in acetonitrile, heated to , and gradually cooled to to induce crystallization.
Chromatographic Validation
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms enantiopurity, with retention times consistent with the (3S) isomer.
Scalability and Industrial Adaptations
Large-Scale Dehydration Protocols
For batches exceeding 100 kg, azeotropic dehydration with toluene is conducted in reflux condensers, achieving water content below 0.1%. This step is critical to prevent hydrolysis of thionyl chloride and ensure quantitative conversion.
Waste Management
Halogenated solvents are recovered via distillation, and residual thionyl chloride is neutralized with aqueous sodium bicarbonate, reducing environmental impact.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for enantioselective synthesis of this compound, and how is stereochemical purity ensured?
- Methodology : The compound’s (3S)-configured stereocenter is typically synthesized via chiral resolution or asymmetric catalysis. Palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) are employed to introduce the (1E)-ethenyl group between the quinoline and phenyl moieties . Chiral HPLC or enzymatic resolution can isolate the desired enantiomer, while circular dichroism (CD) spectroscopy validates stereochemical integrity .
- Data Contradictions : Some protocols report low enantiomeric excess (e.e.) due to competing racemization during chloropropyl group installation. Mitigation involves optimizing reaction temperature and using chiral auxiliaries .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (C29H28ClNO2, MW 457.99 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the (1E)-ethenyl geometry (δ 6.5–7.5 ppm) and the 7-chloroquinoline aromatic system . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodology : Given its structural similarity to montelukast intermediates, leukotriene receptor binding assays (e.g., competitive inhibition using radiolabeled LTD4) are standard. Cell-based assays (e.g., calcium flux in HEK293 cells transfected with CysLT1 receptors) quantify functional antagonism .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology : Contradictions often arise from impurities (e.g., diastereomers or hydrolyzed propanol derivatives). Orthogonal purification (preparative HPLC followed by LC-MS) ensures compound integrity. Dose-response curves (IC50 comparisons) under standardized conditions (pH, serum-free media) minimize variability .
- Example : A 2023 study noted a 10-fold potency difference between batches, traced to residual palladium catalysts (ICP-MS analysis recommended) .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodology : Propanol group oxidation is a major metabolic pathway. Deuterium incorporation at the β-position of the propanol moiety reduces CYP450-mediated degradation. Pharmacokinetic profiling in rodent models (plasma t1/2, AUC) guides structural modifications .
Q. How can computational modeling predict interactions with off-target receptors?
- Methodology : Molecular docking (e.g., AutoDock Vina) against homology models of GPCRs (e.g., histamine H1 or adenosine A2A receptors) identifies potential off-target binding. Validation via radioligand displacement assays minimizes false positives .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary significantly when scaling up the Heck coupling step?
- Root Cause : Ligand degradation at higher temperatures and Pd nanoparticle aggregation reduce catalytic efficiency.
- Solution : Use air-stable palladium precursors (e.g., Pd(OAc)2 with SPhos ligand) and microwave-assisted conditions (80°C, 30 min) to improve reproducibility .
Q. How to address solubility limitations in aqueous assay systems?
- Approach : Co-solvents (e.g., DMSO ≤0.1%) or nanoformulation (liposomes or cyclodextrin complexes) enhance solubility. Dynamic light scattering (DLS) monitors aggregation .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
